molecular formula C9H15N5O B14492003 5,6-Diamino-4-(piperidin-1-yl)pyrimidin-2(1H)-one CAS No. 63722-83-8

5,6-Diamino-4-(piperidin-1-yl)pyrimidin-2(1H)-one

Cat. No.: B14492003
CAS No.: 63722-83-8
M. Wt: 209.25 g/mol
InChI Key: CSGRDTWXCLHGOY-UHFFFAOYSA-N
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Description

5,6-Diamino-4-(piperidin-1-yl)pyrimidin-2(1H)-one is a heterocyclic compound that contains both pyrimidine and piperidine rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diamino-4-(piperidin-1-yl)pyrimidin-2(1H)-one typically involves the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors such as amidines and β-diketones.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino groups.

    Reduction: Reduction reactions can occur at the carbonyl group.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could yield alcohols or amines.

Scientific Research Applications

5,6-Diamino-4-(piperidin-1-yl)pyrimidin-2(1H)-one may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5,6-Diamino-4-(piperidin-1-yl)pyrimidin-2(1H)-one would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or nucleic acids, leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-5,6-dimethylpyrimidine: Similar pyrimidine structure with different substituents.

    4-(Piperidin-1-yl)pyrimidine: Contains the piperidine ring but lacks the amino groups.

    5,6-Diaminouracil: Similar amino substitution on a different heterocyclic ring.

Uniqueness

5,6-Diamino-4-(piperidin-1-yl)pyrimidin-2(1H)-one is unique due to the combination of the piperidine ring and the specific amino substitutions on the pyrimidine ring. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

CAS No.

63722-83-8

Molecular Formula

C9H15N5O

Molecular Weight

209.25 g/mol

IUPAC Name

5,6-diamino-4-piperidin-1-yl-1H-pyrimidin-2-one

InChI

InChI=1S/C9H15N5O/c10-6-7(11)12-9(15)13-8(6)14-4-2-1-3-5-14/h1-5,10H2,(H3,11,12,13,15)

InChI Key

CSGRDTWXCLHGOY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC(=O)NC(=C2N)N

Origin of Product

United States

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